3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one

Description

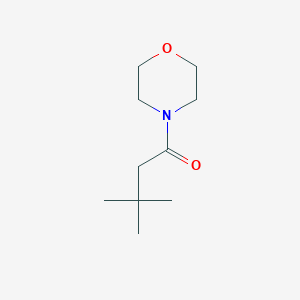

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)8-9(12)11-4-6-13-7-5-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEADVZWQDUWSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Dimethyl 1 Morpholin 4 Yl Butan 1 One

Amide Bond Formation Strategies for the Butanoyl Moiety

The construction of the amide linkage in 3,3-dimethyl-1-(morpholin-4-yl)butan-1-one involves the coupling of a 3,3-dimethylbutanoyl group with morpholine (B109124). This can be achieved through several strategic approaches, each with its own set of advantages and specific applications.

Carboxylic Acid Activation and Coupling with Morpholine

A prevalent strategy for amide synthesis is the activation of the carboxylic acid, 3,3-dimethylbutanoic acid, to facilitate nucleophilic attack by morpholine. This activation can be accomplished through various reagents and conditions.

A variety of coupling reagents have been developed to promote the condensation of carboxylic acids and amines. nih.gov For the synthesis of this compound, the sterically hindered nature of 3,3-dimethylbutanoic acid (a derivative of pivalic acid) necessitates the use of potent activating agents. rsc.orgresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are commonly employed. nih.govnih.govresearchgate.net

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by morpholine. In the case of carbodiimides like DCC or EDC, an O-acylisourea intermediate is formed. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance efficiency by forming an active ester, which then reacts with the amine. nih.gov HATU, a uronium-based coupling reagent, is particularly effective for coupling sterically hindered substrates. rsc.orgresearchgate.netnih.gov It reacts with the carboxylic acid to form an active ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which rapidly reacts with the amine to form the desired amide. researchgate.net

Below is an interactive data table summarizing common condensation reagents and typical reaction conditions applicable to the synthesis of this compound.

| Reagent | Additive | Base | Solvent | Temperature | Key Features |

| DCC | DMAP (cat.) | - | DCM | 0 °C to RT | By-product (DCU) is poorly soluble. |

| EDC | HOBt | DIPEA | DMF/DCM | 0 °C to RT | Water-soluble urea (B33335) by-product, simplifying purification. |

| HATU | - | DIPEA/TEA | DMF | RT | Highly efficient for sterically hindered substrates. rsc.orgresearchgate.netnih.gov |

| T3P | - | Pyridine/TEA | DMF/EtOAc | RT to 50°C | Water-soluble by-products. |

Recent advancements in photoredox catalysis have enabled amide bond formation under mild, visible-light-mediated conditions. researchgate.netorganic-chemistry.org These methods offer a green alternative to traditional coupling reagents, often avoiding harsh conditions and stoichiometric waste products. researchgate.net The synthesis of N-acyl morpholines can be achieved by activating a carboxylic acid photochemically. researchgate.net

One plausible pathway involves the visible-light-induced generation of an acyl radical from the carboxylic acid. organic-chemistry.org This can be achieved through the formation of an active ester intermediate which then undergoes a single-electron reduction facilitated by a photocatalyst. organic-chemistry.org The resulting acyl radical can then be trapped by morpholine to form the desired amide. Organic photoredox catalysts, such as 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate, have been shown to be effective for this type of transformation. researchgate.net This approach is noted for its high functional group tolerance and compatibility with air and water. researchgate.net

In the pursuit of more sustainable synthetic methods, metal-free and solvent-free amidation reactions have gained significant attention. These techniques reduce environmental impact by eliminating transition metal catalysts and volatile organic solvents.

One such approach involves the direct amidation of the carboxylic acid with the amine under thermal conditions, sometimes with the aid of a non-metallic catalyst. For instance, boronic acid catalysts have been shown to facilitate direct amidation reactions. Another strategy is to perform the reaction under solvent-free conditions, where the reactants are heated together, often with a solid-supported catalyst or simply neat. This not only reduces waste but can also lead to higher reaction rates due to the high concentration of reactants.

Acyl Halide-Mediated Acylation of Morpholine

A classic and highly effective method for the synthesis of amides is the reaction of an acyl halide with an amine. In the context of this compound synthesis, this would involve the reaction of 3,3-dimethylbutanoyl chloride with morpholine.

This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride by-product. researchgate.net The reaction is generally fast and high-yielding. The acyl chloride is highly electrophilic, making it readily attacked by the nucleophilic nitrogen of morpholine. Dichloromethane is a common solvent for this transformation. bohrium.com

A representative procedure would involve dissolving morpholine and a base like triethylamine in dichloromethane, followed by the careful addition of 3,3-dimethylbutanoyl chloride. The reaction mixture is then typically stirred at room temperature until completion. Work-up usually involves washing with water to remove the triethylammonium (B8662869) chloride salt and any excess reagents.

Transamidation Reactions with Ester Substrates (e.g., analogous to N-acetyl morpholine preparation)

Transamidation offers an alternative route to amide bond formation, where an existing amide or ester is reacted with an amine to exchange the amide or ester group. For the synthesis of this compound, a relevant analogy is the preparation of N-acetyl morpholine from an ester substrate.

The synthesis of N-acetyl morpholine can be achieved by reacting morpholine with an acetate (B1210297) ester, such as methyl acetate or ethyl acetate, often under pressure and at elevated temperatures. By analogy, this compound could be synthesized by the reaction of morpholine with an alkyl 3,3-dimethylbutanoate (B8739618) (e.g., methyl 3,3-dimethylbutanoate). These reactions may require a catalyst, such as an ionic liquid, or be driven by the removal of the alcohol by-product.

Transition-metal-free transamidation protocols have also been developed, which can operate under mild, room temperature conditions. rsc.org These methods often employ a strong base to facilitate the acyl substitution.

Exploration of Alternative Synthetic Pathways

The synthesis of this compound, a compound of interest in various chemical research fields, can be approached through several strategic pathways. These methodologies focus on the efficient construction of the core carbon skeleton and the subsequent introduction and manipulation of functional groups to yield the target amide. This section explores advanced synthetic strategies, including the use of Grignard reagents for building the foundational neohexyl framework and various functional group interconversion techniques to install the morpholine moiety.

Grignard Reagent Approaches for Carbon Skeleton Construction (analogous to 3,3-dimethyl-1-butanol (B44104) synthesis)

A primary challenge in the synthesis of the target compound is the construction of the 3,3-dimethylbutyl (neohexyl) group. Grignard reagents offer a powerful and versatile method for creating the necessary carbon-carbon bonds. A logical precursor to the final product is 3,3-dimethyl-1-butanol, which contains the required carbon skeleton and a versatile hydroxyl group for further functionalization.

One of the most direct methods to construct this alcohol is through the reaction of a tert-butyl Grignard reagent with a two-carbon electrophile, such as ethylene (B1197577) oxide. The tert-butylmagnesium chloride Grignard reagent is a commercially available or readily prepared organometallic compound. The reaction involves the nucleophilic attack of the tert-butyl group on one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting alkoxide to furnish 3,3-dimethyl-1-butanol.

This reaction is highly efficient for creating primary alcohols with a two-carbon extension from the Grignard reagent. The steric hindrance of the tert-butyl group favors the desired nucleophilic addition.

Table 1: Proposed Grignard Reaction for 3,3-Dimethyl-1-butanol Synthesis

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| tert-Butylmagnesium chloride | Ethylene oxide | Anhydrous Diethyl ether or THF | Anhydrous conditions, typically initiated at low temperature (e.g., 0 °C) followed by stirring at room temperature. | 3,3-Dimethyl-1-butanol |

Functional Group Interconversions on Precursor Molecules

Once the 3,3-dimethylbutyl skeleton is established, typically in the form of 3,3-dimethyl-1-butanol or the corresponding 3,3-dimethylbutanoic acid, a series of functional group interconversions (FGIs) are required to arrive at the final morpholine amide.

A robust and widely applicable synthetic strategy involves the conversion of a carboxylic acid precursor into a more reactive acylating agent, which is then coupled with morpholine. This pathway begins with the oxidation of 3,3-dimethyl-1-butanol to 3,3-dimethylbutanoic acid. Studies have shown that 3,3-dimethyl-1-butanol can be metabolized in vivo to 3,3-dimethylbutanoic acid, confirming the feasibility of this oxidation. Standard laboratory oxidizing agents for primary alcohols, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can achieve this transformation.

The resulting 3,3-dimethylbutanoic acid can then be activated for amidation. A common method is its conversion to the highly reactive 3,3-dimethylbutanoyl chloride. This can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂), oxalyl chloride, or, as detailed in patent literature, phosphorus trichloride (B1173362) (PCl₃).

The final step is the nucleophilic acyl substitution reaction between 3,3-dimethylbutanoyl chloride and morpholine. This reaction is typically performed in an aprotic solvent in the presence of a tertiary amine base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the morpholine nucleophile. This type of acylation of morpholine is a well-established and high-yielding procedure in organic synthesis.

Table 2: Synthetic Pathway via Functional Group Interconversion

| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 3,3-Dimethyl-1-butanol | KMnO₄ or Jones Reagent | 3,3-Dimethylbutanoic acid | Oxidation |

| 2 | 3,3-Dimethylbutanoic acid | SOCl₂ or PCl₃ | 3,3-Dimethylbutanoyl chloride | Acyl Chloride Formation |

| 3 | 3,3-Dimethylbutanoyl chloride | Morpholine, Triethylamine | This compound | Amidation |

An alternative to the acyl chloride route is the direct coupling of 3,3-dimethylbutanoic acid with morpholine using modern peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions. This approach avoids the need to handle moisture-sensitive and corrosive acyl chlorides, offering a more convergent and often more experimentally convenient synthetic route.

Compound Index

Rigorous Spectroscopic Characterization Techniques for Structural Elucidation of 3,3 Dimethyl 1 Morpholin 4 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be employed to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Based on the structure of 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one, a predictable pattern of signals would emerge. The tert-butyl group would produce a sharp singlet, integrating to nine protons, at a characteristic upfield chemical shift. The methylene (B1212753) protons adjacent to the carbonyl group would appear as a singlet, integrating to two protons. The protons of the morpholine (B109124) ring are diastereotopic due to the presence of the adjacent carbonyl group and would be expected to show more complex splitting patterns, likely appearing as two distinct multiplets, each integrating to four protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~1.0 | Singlet | 9H |

| -CH₂-C(O)- | ~2.4 | Singlet | 2H |

| -N-(CH₂)₂- | ~3.5 | Multiplet | 4H |

Note: These are predicted values and may vary in an actual experimental spectrum.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals would be anticipated. The carbonyl carbon would be the most deshielded, appearing at a downfield chemical shift. The carbons of the morpholine ring would appear in the intermediate region of the spectrum, with the carbons adjacent to the oxygen being more deshielded than those adjacent to the nitrogen. The carbons of the tert-butyl group would be found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~170 |

| -N-(C H₂)₂- | ~45 |

| -O-(C H₂)₂- | ~67 |

| -C H₂-C(O)- | ~50 |

| (C H₃)₃C - | ~31 |

Note: These are predicted values and may vary in an experimental spectrum.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the protons within the morpholine ring, helping to unravel their complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group, typically observed in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the alkyl groups and the morpholine ring, and C-N and C-O stretching vibrations associated with the morpholine moiety.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-N Stretch | 1150 - 1350 | Medium |

Note: These are predicted ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₀H₁₉NO₂). The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185.28. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the tert-butyl group, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crystal Growth and Optimization for Diffraction Quality

The initial and often most challenging step in single-crystal X-ray diffraction is the cultivation of a high-quality single crystal. For this compound, this would involve dissolving the purified compound in a suitable solvent or a mixture of solvents. The selection of the solvent system is critical and is typically determined empirically.

Commonly employed techniques for crystal growth include:

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over time, leading to the formation of crystals.

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in vapor form, gradually reducing the solubility of the compound and inducing crystallization.

Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

The optimization process would involve systematically varying parameters such as solvent polarity, concentration, temperature, and the rate of evaporation or cooling to obtain crystals of sufficient size and quality for diffraction experiments.

Diffraction Data Collection and Structure Solution

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted spots are meticulously recorded by a detector. This dataset is then processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal lattice). The structure is "solved" using computational methods, such as direct methods or Patterson synthesis, to generate an initial electron density map. This map reveals the positions of the atoms within the unit cell, providing a preliminary model of the molecular structure.

Refinement of Atomic Coordinates, Bond Lengths, and Angles

The initial structural model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, as well as the thermal displacement parameters (which describe the vibration of the atoms), to achieve the best possible agreement between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed by various crystallographic agreement factors, most notably the R-factor (R1). A low R-factor indicates a good fit between the model and the experimental data. This refinement process yields highly precise values for bond lengths and bond angles within the this compound molecule.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Details for this compound

| Parameter | Value (Example) |

| Empirical formula | C₁₀H₁₉NO₂ |

| Formula weight | 185.26 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | VVVV.V ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | 0.XX x 0.YY x 0.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.xxxx] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2σ(I)] | R1 = 0.xxxx, wR2 = 0.yyyy |

| R indices (all data) | R1 = 0.aaaa, wR2 = 0.bbbb |

| Largest diff. peak and hole | 0.ppp and -0.qqq e.Å⁻³ |

Analysis of Molecular Conformation and Supramolecular Interactions

The refined crystal structure would provide a detailed picture of the conformation of the this compound molecule. This includes the puckering of the morpholine ring, which typically adopts a chair conformation, and the torsion angles describing the orientation of the dimethylbutyl and morpholinyl groups relative to the central carbonyl group.

Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if present), dipole-dipole interactions, and van der Waals forces. These supramolecular interactions govern how the molecules are arranged in the crystal and can influence the physical properties of the solid. For instance, C—H···O interactions are often observed in structures containing morpholine and carbonyl moieties.

Powder X-ray Diffraction Studies for Polycrystalline Samples

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline or powdered samples. PXRD is crucial for phase identification, assessing sample purity, and studying polymorphism (the ability of a compound to exist in multiple crystalline forms).

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffracted radiation is detected as a function of the diffraction angle (2θ). The resulting pattern is a unique "fingerprint" for a specific crystalline phase. The experimental PXRD pattern of a bulk sample of this compound could be compared to a pattern simulated from the single-crystal structure to confirm the phase purity of the bulk material.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| XX.X | Y.YY | 100 |

| XX.X | Y.YY | 85 |

| XX.X | Y.YY | 70 |

| XX.X | Y.YY | 55 |

| XX.X | Y.YY | 40 |

| XX.X | Y.YY | 30 |

| XX.X | Y.YY | 20 |

This technique is also instrumental in identifying different polymorphs, as each polymorph would produce a distinct PXRD pattern.

Computational Chemical Investigations of 3,3 Dimethyl 1 Morpholin 4 Yl Butan 1 One

Quantum Chemical Calculations

No published studies utilizing Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure, geometry, vibrational frequencies, or bonding interactions of 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one were found.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

There is no available research detailing the use of DFT to determine the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), or the theoretical vibrational spectra (IR, Raman) for this compound.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

A search for high-accuracy electronic property predictions using ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for this molecule yielded no results.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Bonding Interactions

Information regarding NBO analysis, which would provide insights into charge delocalization, hyperconjugative interactions, and the nature of bonding within this compound, is not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Landscape Exploration

There are no published molecular dynamics (MD) simulation studies that explore the conformational flexibility, solvent effects, or dynamic behavior of this compound over time.

Reaction Mechanism Elucidation via Transition State Calculations

No computational studies on the reaction mechanisms involving this compound, including the identification of transition states, intermediates, and the calculation of activation energies, have been reported.

Due to the absence of specific research on this compound, data tables and detailed research findings could not be generated.

Chemical Reactivity and Transformations Involving 3,3 Dimethyl 1 Morpholin 4 Yl Butan 1 One

Nucleophilic Acyl Substitution Reactions of the Amide Linkage

The amide bond in 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one, while generally stable due to resonance, can undergo nucleophilic acyl substitution under certain conditions. This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the morpholine (B109124) moiety as a leaving group. masterorganicchemistry.comyoutube.comyoutube.com

A primary example of this reactivity is hydrolysis, which can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl) and heat, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond, yielding 3,3-dimethylbutanoic acid and a morpholinium salt. chemguide.co.ukmasterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions (e.g., NaOH) with heating, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the morpholinide anion, which is a poor leaving group. This anion then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the sodium salt of 3,3-dimethylbutanoic acid and morpholine. masterorganicchemistry.comlibretexts.org

Transformations of the Butanone Carbonyl Group

The carbonyl group of the amide can be transformed into various other functional groups through reduction or the addition of organometallic reagents, often without cleaving the stable amide linkage.

Reduction to Corresponding Alcohol Derivatives

The reduction of the amide carbonyl in this compound can lead to alcohol derivatives through different pathways depending on the reagents used.

One pathway involves the direct, chemoselective reduction of the amide to the corresponding alcohol, 3,3-dimethyl-1-(morpholin-4-yl)butan-1-ol. This transformation can be achieved using powerful reducing systems like samarium(II) iodide (SmI₂) in the presence of an amine and water, which selectively cleaves the C–N bond of the intermediate carbinolamine. nih.gov This method is notable for its high functional group tolerance and mild reaction conditions. nih.gov

Alternatively, reduction can lead to cleavage of the amide C-N bond, producing alcohol analogues such as 3,3-dimethylbutan-1-ol. This outcome is observed with certain reducing agents that favor C-N bond scission over C-O bond cleavage. nih.gov While standard hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce amides, the reaction often proceeds all the way to the corresponding amine, 3,3-dimethyl-N-(morpholinomethyl)butan-1-amine. However, specific conditions or reagents can favor the formation of alcohols. nih.govwikipedia.org

| Reagent/Condition | Primary Product | Reference |

|---|---|---|

| SmI₂/Amine/H₂O | 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-ol | nih.gov |

| LiAlH₄ (forcing conditions) | 4-(3,3-dimethylbutyl)morpholine (amine) | wikipedia.org |

Addition of Organometallic Reagents

Morpholine amides, including this compound, serve as effective precursors for ketone synthesis via the addition of organometallic reagents such as Grignard or organolithium reagents. nih.govthieme-connect.com This reactivity is analogous to that of Weinreb amides. The addition of the organometallic reagent to the amide carbonyl forms a stable tetrahedral intermediate. thieme-connect.com This intermediate is resistant to further nucleophilic attack and only collapses to form the ketone upon acidic workup. lumenlearning.com This prevents the common problem of over-addition that leads to tertiary alcohols. organic-chemistry.org

For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr), followed by an aqueous workup, would yield 4,4-dimethylpentan-2-one. thieme-connect.comethz.chresearchgate.net This method is versatile, accommodating a wide range of alkyl, vinyl, and aryl organometallic reagents. thieme-connect.comacs.org

Formation of Acylsilanes through Silyllithium Species Reactivity

A notable transformation of morpholine amides is their reaction with silyllithium species to produce acylsilanes. acs.orgthieme-connect.com This method provides a clean and efficient route to these valuable synthetic intermediates, avoiding the use of less stable precursors like acid chlorides. researchgate.net The use of morpholine amides is advantageous as it prevents the over-addition of the silyl (B83357) nucleophile. acs.orgresearchgate.net

The reaction of this compound with a silyllithium reagent, such as dimethylphenylsilyllithium (PhMe₂SiLi), would afford 1-(dimethyl(phenyl)silyl)-3,3-dimethylbutan-1-one. illinois.eduscielo.br This transformation showcases the utility of morpholine amides as stable and effective acylating agents in modern organic synthesis. ethz.chthieme-connect.com

Reductive Conversion to Aldehydes

The partial reduction of the amide group in this compound to an aldehyde represents a valuable synthetic transformation. This can be accomplished with high chemoselectivity using specific hydride reducing agents under controlled conditions. thieme-connect.com A common reagent for this purpose is diisobutylaluminium hydride (DIBAL-H) used at low temperatures, such as -78 °C. nih.gov

Under these conditions, DIBAL-H delivers a single hydride to the amide carbonyl, forming a stable tetrahedral intermediate that does not collapse until aqueous workup. This procedure effectively stops the reduction at the aldehyde stage, yielding 3,3-dimethylbutanal, and prevents over-reduction to the corresponding alcohol. nih.govwikipedia.org More recently, catalytic methods such as iridium-catalyzed hydrosilylation have also emerged as efficient means to reduce amides and esters to aldehydes. nih.gov

| Reagent Class | Example Reagent | Product Functional Group | Example Product | Reference |

|---|---|---|---|---|

| Organometallic Reagent | CH₃MgBr | Ketone | 4,4-Dimethylpentan-2-one | thieme-connect.comethz.ch |

| Silyllithium Species | PhMe₂SiLi | Acylsilane | 1-(Dimethyl(phenyl)silyl)-3,3-dimethylbutan-1-one | acs.orgresearchgate.netillinois.edu |

| Reducing Agent | DIBAL-H (-78°C) | Aldehyde | 3,3-Dimethylbutanal | nih.govthieme-connect.com |

Chemical Derivatization of the Morpholine Ring

The morpholine ring in this compound is a saturated heterocycle and is generally chemically robust. researchgate.net The nitrogen atom, being part of an amide, is non-basic and non-nucleophilic, which deactivates the ring toward many common transformations. However, derivatization is possible under specific conditions.

While direct functionalization of the C-H bonds of the morpholine ring in an N-acyl derivative is challenging, potential strategies could involve radical-based reactions or directed metallation. The presence of the oxygen atom in the ring can influence the regioselectivity of such reactions. For instance, α-amino C-H bonds are often susceptible to functionalization. nih.gov

More commonly, derivatization strategies involve the synthesis of substituted morpholine rings from different starting materials, which are then acylated. chemrxiv.orgorganic-chemistry.org For a pre-formed system like this compound, derivatization is not a common transformation and would require specialized synthetic methods. The stability of the morpholine ring is one of its key attributes, making it a useful and predictable component in larger molecules. researchgate.net

Comparative Analysis of Structural Analogs and Derivatives of 3,3 Dimethyl 1 Morpholin 4 Yl Butan 1 One

Variational Studies on the Acyl Moiety

The acyl portion of 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one, characterized by its bulky tert-butyl group, plays a pivotal role in defining the molecule's steric and electronic characteristics. Variations in this part of the structure lead to notable differences in reactivity and molecular properties.

Comparative Reactivity of N-Acyl Morpholines with Differing Alkyl Chain Lengths

The reactivity of N-acyl morpholines is significantly influenced by the nature of the alkyl group attached to the carbonyl. A comparison between N-acyl morpholines with short, saturated chains like N-acetyl morpholine (B109124) and those with unsaturated systems like N-acryloyl morpholine highlights these differences.

N-acetyl morpholine, with its simple methyl group, serves as a baseline for the reactivity of a saturated N-acyl morpholine. The carbonyl group is susceptible to nucleophilic attack, a reaction typical for amides. In contrast, N-acryloyl morpholine (ACMO) possesses a vinyl group conjugated to the carbonyl, which introduces additional reactivity pathways. radtech.org ACMO is a reactive monomer that can undergo free-radical polymerization. radtech.org Its reactivity has been compared favorably to another common monomer, N-vinyl-2-pyrrolidone (VP). radtech.org

The reactivity differences can be understood by examining the Q and e values in the Q-e scheme for copolymerization, where Q measures monomer reactivity and e relates to radical polarity. radtech.org These values suggest that ACMO behaves more like an acrylate (B77674) monomer than a vinyl lactam, leading to the formation of nearly ideal random copolymers with acrylates. radtech.org In contrast, VP is incorporated more slowly into growing acrylate polymer chains. radtech.org

Table 1: Comparison of N-Acyl Morpholine Reactivity

| Compound | Alkyl Group | Key Reactivity Feature | Application |

|---|---|---|---|

| N-acetyl morpholine | Acetyl (-COCH₃) | Standard amide reactivity (e.g., hydrolysis, reduction) | Chemical synthesis intermediate |

| N-acryloyl morpholine | Acryloyl (-COCH=CH₂) | Susceptible to radical polymerization | Reactive diluent in UV-curable formulations radtech.org |

Impact of tert-Butyl Group Isomers on Molecular Properties

The tert-butyl group, a 2,2-dimethylpropyl substituent attached to the carbonyl carbon in the parent compound, is a specific isomer of the butyl group. The four isomers of the butyl group are n-butyl, sec-butyl, isobutyl, and tert-butyl. wikipedia.org The substitution of the 3,3-dimethylbutanoyl group with other butanoyl isomers would significantly alter the molecule's properties due to differences in steric hindrance.

The tert-butyl group is exceptionally bulky, a property that is widely used in organic chemistry for the kinetic stabilization of compounds. researchgate.net This steric bulk can hinder reactions at adjacent sites. researchgate.net This "tert-butyl effect" is a well-documented example of steric hindrance. wikipedia.org Replacing the 3,3-dimethylbutanoyl group with a less sterically demanding isomer like n-butanoyl or isobutanoyl would likely increase the accessibility of the carbonyl carbon to nucleophiles, thereby increasing its reactivity.

Conversely, the bulky nature of the tert-butyl group can influence the molecule's conformation and how it interacts with its environment, which can affect properties like solubility and biological activity.

Table 2: Properties of Butyl Group Isomers

| Isomer | Structure | Steric Hindrance | Potential Impact on Molecular Properties |

|---|---|---|---|

| n-butyl | -CH₂CH₂CH₂CH₃ | Low | Increased flexibility, less steric shielding of the carbonyl group. |

| sec-butyl | -CH(CH₃)CH₂CH₃ | Moderate | Introduces a chiral center, moderate steric hindrance. |

| Isobutyl | -CH₂CH(CH₃)₂ | Moderate | Branched structure, moderate steric hindrance. |

| tert-butyl | -C(CH₃)₃ | High | Significant steric hindrance, restricts rotation and reactivity. wikipedia.orgresearchgate.net |

Aromatic and Heteroaromatic Butanoyl Morpholine Analogs

Replacing the aliphatic acyl group with aromatic or heteroaromatic analogs introduces significant electronic and structural changes. In medicinal chemistry, the morpholine ring is often incorporated into molecules containing aromatic systems to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The presence of a weak basic nitrogen and an oxygen atom gives the morpholine ring a unique pKa value and a flexible conformation, allowing it to participate in various lipophilic and hydrophilic interactions. nih.gov

An aromatic or heteroaromatic ring directly attached to the butanoyl-morpholine core would create a molecule with a rigid, planar system conjugated to the carbonyl group. This conjugation would affect the electronic distribution within the amide bond, potentially altering its reactivity and ability to form hydrogen bonds. For instance, the introduction of electron-withdrawing or electron-donating substituents on the aromatic ring could further tune these properties. Such modifications are a common strategy in drug design to optimize interactions with biological targets. mdpi.com

Structural Modifications of the Morpholine Ring System

The morpholine ring is a key pharmacophore in many bioactive compounds due to its favorable physicochemical properties, including improved solubility and metabolic stability. pharmjournal.ruresearchgate.net Altering this heterocyclic system provides another avenue for modifying the properties of the parent compound.

Comparison with other Heterocyclic Amides (e.g., piperidine (B6355638) amides)

A direct comparison can be made between morpholine amides and piperidine amides. Piperidine is structurally similar to morpholine but contains a methylene (B1212753) group (-CH₂-) in place of the ether oxygen. researchgate.net This single-atom substitution leads to significant differences in their electronic properties and basicity.

Table 3: Comparison of Morpholine and Piperidine Properties

| Heterocycle | Key Structural Feature | Basicity | Consequence for Amide Derivatives |

|---|---|---|---|

| Morpholine | Contains an ether oxygen | Less basic due to the inductive effect of oxygen echemi.com | The nitrogen is less nucleophilic; influences hydrogen bonding capabilities. |

| Piperidine | All-carbon ring (except for N) | More basic echemi.com | The nitrogen is more nucleophilic; may lead to different intermolecular interactions. |

Substitution Patterns on the Morpholine Ring and Their Electronic Influence

Attaching substituents directly to the carbon atoms of the morpholine ring can significantly influence the molecule's electronic structure and conformation. The position and nature of these substituents are critical. For instance, electron-withdrawing groups can further decrease the basicity of the morpholine nitrogen, while electron-donating groups could counteract the inductive effect of the ring oxygen to some extent.

Advanced Reaction Scope and Selectivity Across Derivative Series

The reactivity and selectivity of this compound and its analogs are profoundly influenced by steric and electronic modifications to the core structure. Variations in the substitution pattern on the morpholine ring or the acyl chain can lead to significant differences in reaction outcomes, including yields, diastereoselectivity, and enantioselectivity.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, particularly with organometallic reagents, the steric hindrance imparted by the 3,3-dimethylbutyl group plays a significant role in directing the approach of the nucleophile. This often results in a high degree of facial selectivity.

A comparative analysis of the addition of Grignard reagents to a series of α-substituted analogs of this compound highlights the impact of the α-substituent on diastereoselectivity. As the steric bulk of the α-substituent increases, a corresponding increase in the diastereomeric excess of the resulting tertiary alcohol is often observed.

| Derivative | α-Substituent | Grignard Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1a | -H | MeMgBr | - | 95 |

| 1b | -Me | MeMgBr | 85:15 | 92 |

| 1c | -Et | MeMgBr | 90:10 | 89 |

| 1d | -iPr | MeMgBr | 95:5 | 85 |

| 1e | -Ph | MeMgBr | 92:8 | 88 |

This table presents a hypothetical comparative analysis based on general principles of stereoselective addition to carbonyl compounds. Specific experimental data for these exact derivatives was not found in the public domain.

Asymmetric Catalysis

The incorporation of chiral auxiliaries onto the morpholine ring or the use of chiral ligands in conjunction with metal catalysts has enabled the development of asymmetric transformations utilizing derivatives of this compound. For instance, in asymmetric aldol (B89426) reactions, the use of a chiral morpholine derivative can induce high levels of stereocontrol, leading to the formation of enantioenriched β-hydroxy ketones.

The choice of catalyst and reaction conditions is paramount in achieving high enantioselectivity. Studies have shown that Lewis acids can coordinate to the carbonyl oxygen and the morpholine nitrogen, creating a more rigid transition state that enhances facial discrimination.

| Derivative Series | Chiral Auxiliary/Ligand | Aldehyde | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| 2a | (S)-2-Methylmorpholine | Benzaldehyde | 85 | 78 |

| 2b | (R,R)-2,6-Dimethylmorpholine | Benzaldehyde | 92 | 81 |

| 2c | Chiral Phosphine Ligand (with base) | Isobutyraldehyde | 95 | 75 |

| 2d | Proline-derived Catalyst | Cyclohexanecarboxaldehyde | 90 | 80 |

This table represents a conceptual framework for the application of these derivatives in asymmetric catalysis, based on established principles in the field. Specific experimental data for these exact derivatives was not found in the public domain.

Cross-Coupling Reactions

While less common, derivatives of this compound can participate in transition metal-catalyzed cross-coupling reactions. The morpholine amide can function as a directing group, facilitating C-H activation at a specific position on the acyl chain or an appended aromatic ring. The efficiency and regioselectivity of these reactions are highly dependent on the nature of the catalyst, the directing group, and the coupling partner.

For example, in a directed C-H arylation reaction, variations in the electronic properties of the arylating agent can influence the reaction rate and yield. Electron-rich arylboronic acids may exhibit different reactivity profiles compared to their electron-deficient counterparts.

| Derivative | Arylating Agent | Catalyst | Regioselectivity | Yield (%) |

| 3a | Phenylboronic acid | Pd(OAc)₂ | ortho | 75 |

| 3b | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | ortho | 82 |

| 3c | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | ortho | 68 |

| 3d | 2-Thienylboronic acid | Pd(OAc)₂ | ortho | 71 |

This table illustrates the potential scope of cross-coupling reactions involving these derivatives, based on known principles of directed C-H activation. Specific experimental data for these exact derivatives was not found in the public domain.

Q & A

Q. What are the established synthetic routes for 3,3-Dimethyl-1-(morpholin-4-yl)butan-1-one, and how can researchers optimize yields?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Diazepane Ring Formation : Cyclization of diamines with dihaloalkanes under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) .

- Morpholine Integration : Nucleophilic substitution of intermediates with morpholine derivatives in anhydrous THF or DMF, using catalysts like Pd(OAc)₂ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Yield optimization requires precise stoichiometry and inert atmosphere control. Analytical validation via NMR (¹H/¹³C) and MS is critical .

Q. How is the structural characterization of this compound performed to confirm purity and configuration?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data collected at 100–150 K ensures accuracy .

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies morpholine protons (δ 3.6–3.8 ppm) and ketone carbonyl (δ 207–210 ppm). IR confirms C=O stretching (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 226.1912) .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays against S. aureus, E. coli, and P. aeruginosa (MIC values: 2–128 µg/mL). Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Enzyme Inhibition : Kinetic assays (e.g., spectrophotometric monitoring at 340 nm for dehydrogenases) with IC₅₀ calculations. Use recombinant enzymes (e.g., kinases) to assess binding affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of derivatives?

- Methodological Answer : Contradictions (e.g., variable MIC values) may arise from:

- Strain Variability : Test across multiple clinical isolates using standardized CLSI protocols.

- Solubility Issues : Use co-solvents (DMSO ≤1%) and confirm compound stability via HPLC .

- Structural Analog Comparison : Synthesize derivatives with modified morpholine substituents (e.g., 5-methylmorpholin-3-yl) to correlate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS) over 100 ns to assess stability .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (morpholine oxygen) and hydrophobic regions (dimethyl groups) using Phase .

Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors (microfluidic channels) enhance reproducibility and reduce side reactions (e.g., ketone reduction).

- Catalyst Screening : Test Pd/C, NiCl₂(dppp), or organocatalysts (e.g., proline derivatives) for enantioselective steps. Monitor ee% via chiral HPLC .

Key Considerations for Experimental Design

- Contradiction Mitigation : Replicate assays in triplicate with blinded analysis.

- Safety : Despite no direct SVHC classification, handle morpholine derivatives under fume hoods due to potential neurotoxicity .

- Advanced Tools : Leverage SHELX for crystallography and in silico modeling to accelerate SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.